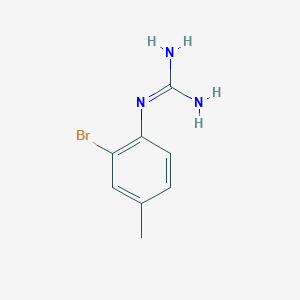

1-(2-Bromo-4-methylphenyl)guanidine

Descripción

1-(2-Bromo-4-methylphenyl)guanidine is a brominated aryl guanidine derivative with the molecular formula C₈H₁₀BrN₃. It is characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to a 2-bromo-4-methylphenyl ring. This compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry and organic synthesis .

Propiedades

IUPAC Name |

2-(2-bromo-4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCGLSVSDZCWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C(N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Bromo-4-methylphenyl)guanidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Bromo-4-methylphenyl)guanidine is characterized by the presence of a guanidine group attached to a 2-bromo-4-methylphenyl moiety. The compound's structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of 1-(2-Bromo-4-methylphenyl)guanidine is primarily attributed to its ability to interact with various molecular targets. The guanidine functional group can participate in hydrogen bonding and ionic interactions, which are essential for binding to proteins and nucleic acids. Research indicates that compounds with similar structures often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have indicated that guanidine derivatives possess significant antimicrobial properties. For instance, research has shown that guanidine compounds can inhibit bacterial growth by targeting the bacterial cell envelope or key proteins involved in cell division and metabolism .

Table 1: Antimicrobial Activity of Guanidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Bromo-4-methylphenyl)guanidine | E. coli | 8 µg/mL |

| 1-(3,5-Dichlorophenyl)guanidine | Burkholderia pseudomallei | 5 µg/mL |

| 1-(4-Chlorophenyl)guanidine | Staphylococcus aureus | 10 µg/mL |

These findings suggest that 1-(2-Bromo-4-methylphenyl)guanidine may be effective against certain strains of bacteria, particularly those resistant to conventional antibiotics.

Anticancer Activity

The anticancer potential of guanidine derivatives has been a focus of recent research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways involved in cell survival .

Case Study: Cytotoxic Effects Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(2-Bromo-4-methylphenyl)guanidine on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated a dose-dependent reduction in cell viability:

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 15.0 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of guanidine compounds. A notable study demonstrated that modifications to the phenyl ring significantly influenced both antimicrobial and anticancer activities . The presence of electron-withdrawing groups on the aromatic ring generally enhanced biological activity compared to electron-donating groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Building Block for Organic Synthesis

1-(2-Bromo-4-methylphenyl)guanidine is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable component in organic chemistry.

1.2 Reaction Pathways

The compound can undergo several types of reactions:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, such as amines or thiols.

- Reduction Reactions: The guanidine group can be reduced to form different amines, expanding its utility in synthesizing derivatives.

- Oxidation Reactions: The compound can be oxidized to form N-oxides, which may exhibit different properties and applications.

Biological Applications

2.1 Antimicrobial Activity

Research indicates that guanidine derivatives, including 1-(2-Bromo-4-methylphenyl)guanidine, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antibacterial Screening

A study investigating the antibacterial activity of guanidine compounds revealed that certain derivatives exhibited significant efficacy against Gram-negative bacteria. For instance, compounds with guanidinium motifs demonstrated increased cellular accumulation in bacterial cells, enhancing their antimicrobial action .

Medicinal Chemistry

3.1 Therapeutic Potential

The guanidine moiety is known for its ability to interact with biological targets, which can lead to therapeutic applications:

- Anticancer Properties: Some studies have suggested that guanidine derivatives may inhibit specific enzymes involved in cancer cell proliferation.

- Neurological Applications: Research into the central nervous system (CNS) effects of related compounds indicates potential uses in treating neurological disorders due to their ability to cross the blood-brain barrier .

3.2 Mechanism of Action

The mechanism by which 1-(2-Bromo-4-methylphenyl)guanidine exerts its biological effects often involves interactions with molecular targets through covalent or non-covalent bonding. This interaction can modulate enzyme activity or receptor binding, leading to various biological outcomes.

Industrial Applications

4.1 Polymer Production

In industrial settings, 1-(2-Bromo-4-methylphenyl)guanidine may serve as an additive in the production of polymers and specialty chemicals. Its chemical properties can enhance the stability and performance of materials used in various applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Guanidine Derivatives

Structural Isomers and Positional Effects

Substituent positioning on the phenyl ring significantly influences physicochemical and biological properties. Key isomers include:

Key Insight : The 2-bromo-4-methyl substitution in the parent compound optimizes steric and electronic properties for interactions with biological targets, such as ion channels .

Functional Group Modifications in Guanidine Analogs

1-(2,4-Xylyl)guanidine

- Activity: Blocks gating pore currents in NaV1.4 sodium channels without affecting sodium ion conductance.

- Comparison : The absence of bromine reduces molecular weight and hydrophobicity but may lower binding affinity compared to brominated analogs.

2-Guanidinobenzimidazole (2GBI)

- Structure : Benzimidazole core with guanidine at C2.

- Activity : Potent inhibitor of HV1 voltage-gated proton channels (IC₅₀ = 38 μM). Requires intracellular application and interacts with F150 residue in the S2 helix .

- Comparison : The conjugated aromatic system enhances π-π stacking interactions, improving target specificity but reducing solubility compared to simpler aryl guanidines.

Dimethylguanidine (DiMeGdn)

- Structure : N,N-dimethylguanidine.

- Activity: Rapid inhibition kinetics in potassium (Kv) channels via disruption of S4–S5 linker interactions. Higher potency than non-alkylated guanidines .

- Comparison : The lack of an aromatic ring limits applications in targeting membrane proteins but improves aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.